molecular formula C9H7BrN2O2 B15227797 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15227797
M. Wt: 255.07 g/mol
InChI Key: YRVHYBXLTBDTBX-UHFFFAOYSA-N
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Description

8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a bromine atom at position 8, a methyl group at position 7, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

8-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(9(13)14)4-11-8(12)7(5)10/h2-4H,1H3,(H,13,14)

InChI Key

YRVHYBXLTBDTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(N2C=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including bromination, cyclization, and carboxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

The position and nature of substituents critically influence the compound’s reactivity and applications. Key comparisons include:

Imidazo[1,2-a]pyridine-3-carboxylic Acid (No Halogen/Substituents)
  • Structure : Lacks bromine and methyl groups.
  • Reactivity : Serves as a foundational scaffold for decarboxylative cross-coupling with aryl chlorides, achieving yields up to 96% under optimized Pd-catalyzed conditions .
  • Applications : Widely used in synthesizing 3-aryl-imidazo[1,2-a]pyridines for pharmaceutical intermediates .
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1159830-22-4)
  • Structure : Bromine at position 7 and carboxylic acid at position 2.
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid (CAS 1315360-75-8)
  • Structure : Bromine at position 3 and carboxylic acid at position 5.
  • Reactivity : Positional isomerism disrupts the electronic environment required for efficient decarboxylation, as evidenced by lower yields in analogous reactions .
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine Derivatives
  • Structure : Features bromine (position 8), chlorine (position 6), and nitro (position 3) groups.
  • Key Differences : The nitro group enhances electron-withdrawing effects but reduces solubility in aqueous systems. In contrast, the methyl group in the target compound improves lipophilicity, favoring membrane permeability in drug design .

Pharmacokinetic and Physicochemical Properties

Solubility and Lipophilicity
  • 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic Acid : The methyl group enhances lipophilicity (logP ~2.1 estimated) compared to polar derivatives like 8-bromo-6-chloro-3-nitro analogs (logP ~1.5) .
  • Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7) : The trifluoromethyl group increases metabolic stability but reduces aqueous solubility due to strong hydrophobicity .

Data Tables

Table 1: Comparative Reactivity in Decarboxylative Cross-Coupling

Compound Reaction Type Yield (%) Reference
Imidazo[1,2-a]pyridine-3-carboxylic acid Pd-catalyzed arylation 96
Imidazo[1,2-a]pyridine (no carboxylic acid) Direct arylation 34
8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid Scalable arylation 85

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Est.) Solubility (mg/mL)
8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid 256.07 2.1 0.12 (DMSO)
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid 241.04 1.8 0.08 (DMSO)
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 353.13 3.5 0.04 (DMSO)

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